2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline
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Overview
Description
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound features a quinoxaline core substituted with a thiomorpholine-4-carbonyl group and a piperidin-1-yl group, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . This is followed by the introduction of the thiomorpholine-4-carbonyl and piperidin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with potential anticancer activity.
Levomycin: Another quinoxaline antibiotic.
Carbadox: A quinoxaline-based antibiotic used in animal feed.
Uniqueness
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiomorpholine-4-carbonyl and piperidin-1-yl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(1-quinoxalin-2-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(13-14)17-12-19-15-5-1-2-6-16(15)20-17/h1-2,5-6,12,14H,3-4,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYAUGDRVJPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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